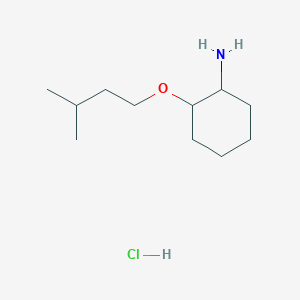

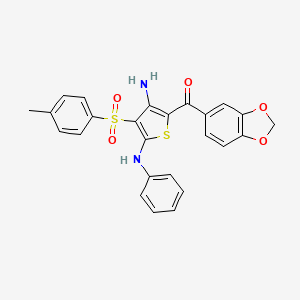

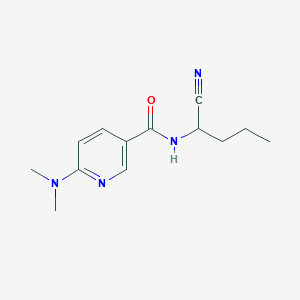

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Apoptosis Induction

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives have been studied for their anticancer properties. Research has shown that certain derivatives can act as potent apoptosis inducers, demonstrating significant anticancer activity in various cancer models, including human MX-1 breast and mouse xenograft cancer models. These compounds exhibit excellent blood-brain barrier penetration, making them potential candidates for treating brain tumors (Sirisoma et al., 2009).

Protein Kinase Inhibition for Alzheimer's Disease

Some derivatives have been synthesized and evaluated as potential inhibitors for protein kinases implicated in Alzheimer's disease. A study identified a compound exhibiting potent inhibitory activity against CLK1 and GSK-3α/β kinase, suggesting a valuable template for designing dual inhibitors with therapeutic applications in Alzheimer's disease (Waiker et al., 2014).

Antiviral Activity

Research into quinazoline derivatives has also explored their potential as antiviral agents. Studies have identified compounds within this class that possess potent antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), with promising results suggesting future development prospects for treatments against these viral threats (Saul et al., 2021).

Photochemical Applications in Cell Physiology

Quinazoline derivatives have been linked to photoremovable protecting groups for applications in studying cell physiology. This approach allows the controlled release of bioactive molecules within cellular environments, demonstrating the compound's utility in precise molecular biology experiments (Asad et al., 2017).

EGFR Inhibition for Cancer Therapy

Further research has focused on the synthesis of ferrocene analogues based on the this compound template for targeting the epidermal growth factor receptor (EGFR) in cancer therapy. These compounds have shown submicromolar IC50 values against EGFR, highlighting their potential as anticancer agents (Amin et al., 2013).

Wirkmechanismus

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMFEZNWAPYEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2667606.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)

![N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2667612.png)

![N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2667621.png)